tert-butyl N-[2-amino-1-(cuban-1-yl)ethyl]carbamate
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Overview
Description
tert-Butyl N-[2-amino-1-(cuban-1-yl)ethyl]carbamate: is a compound with a unique structure that combines a tert-butyl carbamate group with a cubane moiety. The cubane structure is known for its high strain energy and stability, making it an interesting subject for research in various fields, including organic chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-amino-1-(cuban-1-yl)ethyl]carbamate involves several steps, including amination, reduction, esterification, trityl protection, and condensation. Starting from 1-methyl-1H-pyrazol-5-amine, the compound is obtained in an overall yield of 59.5% . The reaction conditions typically involve the use of reagents such as chloro-(triphenyl)methane, H₂O₂, NaOH, PhI(OAc)₂, and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) .
Industrial Production Methods: This would include optimizing reaction conditions for higher yields and purity, as well as ensuring cost-effectiveness and safety in an industrial setting .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[2-amino-1-(cuban-1-yl)ethyl]carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Reagents such as KMnO₄ and OsO₄ can be used for oxidation reactions.
Reduction: Common reducing agents include H₂/Rh and LiAlH₄.
Substitution: Reagents like RCOCl and RCHO are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
tert-Butyl N-[2-amino-1-(cuban-1-yl)ethyl]carbamate has several scientific research applications:
Mechanism of Action
The mechanism by which tert-butyl N-[2-amino-1-(cuban-1-yl)ethyl]carbamate exerts its effects involves its interaction with molecular targets and pathways. The cubane moiety’s high strain energy and stability play a crucial role in its reactivity and interactions with other molecules . The specific molecular targets and pathways depend on the context of its application, such as drug development or catalysis .
Comparison with Similar Compounds
- tert-Butyl N-(2-hydroxyethyl)carbamate
- tert-Butyl (2-hydroxy-1-phenylethyl)carbamate
- N-Boc-ethanolamine
Comparison: tert-Butyl N-[2-amino-1-(cuban-1-yl)ethyl]carbamate is unique due to the presence of the cubane moiety, which imparts high strain energy and stability. This makes it distinct from other tert-butyl carbamates, which do not have the cubane structure .
Properties
Molecular Formula |
C15H22N2O2 |
---|---|
Molecular Weight |
262.35 g/mol |
IUPAC Name |
tert-butyl N-(2-amino-1-cuban-1-ylethyl)carbamate |
InChI |
InChI=1S/C15H22N2O2/c1-14(2,3)19-13(18)17-5(4-16)15-10-7-6-8(10)12(15)9(6)11(7)15/h5-12H,4,16H2,1-3H3,(H,17,18) |
InChI Key |
GSKIJFIRNLOASR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN)C12C3C4C1C5C4C3C25 |
Origin of Product |
United States |
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